molecular formula C33H61ClN2O6S B601429 Clindamycin Pentadecanoate CAS No. 1123211-67-5

Clindamycin Pentadecanoate

Cat. No. B601429
M. Wt: 649.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Clindamycin is a lincosamide antibiotic medication used for the treatment of a number of bacterial infections . It is available in different forms such as clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .


Synthesis Analysis

The synthesis of Clindamycin and its derivatives has been a subject of research. A study investigated the potential of clindamycin derivatives with broad-spectrum antibacterial properties . The research used molecular docking and dynamics simulations to explore how clindamycin derivatives could combat bacterial resistance and widen their antibacterial capabilities .


Molecular Structure Analysis

The molecular structure of Clindamycin and its derivatives has been studied using single crystal X-ray diffraction . Different hydrogen bonding networks exist among the host-host and host-solvent molecules in the crystal structures, resulting in different moisture stabilities .


Chemical Reactions Analysis

The chemical reactions of Clindamycin and its derivatives have been explored in various studies. For instance, a study investigated the drug targets and mechanisms responsible for the broad-spectrum antimicrobial activity observed in clindamycin derivatives .


Physical And Chemical Properties Analysis

Clindamycin phosphate, an antibacterial agent, has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .

Scientific Research Applications

  • Bacteriostatic and Bactericidal Properties : Clindamycin is known for its bacteriostatic properties, inhibiting protein synthesis in sensitive bacteria. It may also be bactericidal at higher concentrations achievable in vivo. It is particularly effective against infections caused by anaerobic species and is used in treating protozoal diseases like malaria, often in combination with other drugs (Spížek & Řezanka, 2004).

  • Dentistry Applications : Clindamycin has been effective in dental procedures, both as a prophylactic treatment for endocarditis and for managing dental infections due to its broad-spectrum activity and significant tissue penetration, including bone (Brook et al., 2005).

  • Central Nervous System Penetration : Studies on primates indicate that while clindamycin penetrates erratically into brain tissue, its levels in cerebrospinal fluid are significant, suggesting its potential in treating Gram-positive bacterial infections in the central nervous system (Picardi et al., 1975).

  • Resistance Mechanisms : Resistance to clindamycin can arise through multiple mechanisms like methylation of 23S ribosomal RNA, modification by specific enzymes, or active efflux from the bacterial cell, presenting challenges in clinical efficacy (Sasirekha et al., 2013).

  • Immune System Modulation : Clindamycin has been observed to modulate lipopolysaccharide-induced cytokine production in human cells, indicating that it may have immune-modulatory effects beyond its antimicrobial activity (Stevens et al., 1995).

  • Effects on Bone Cells : Clindamycin has been studied for its direct effects on human osteoblasts, showing that at lower concentrations, it stimulates cell metabolism, while higher concentrations can have cytotoxic effects. This is important in contexts like prosthetic joint infections or infection prophylaxis in bone cement (Naal et al., 2008).

  • Efficacy in Malaria Treatment : Clinical trials have demonstrated the efficacy and safety of clindamycin in treating Plasmodium falciparum malaria (Lell & Kremsner, 2002).

  • Antibiotic Penetration in Phagocytic Cells : Clindamycin's ability to penetrate phagocytic cells and kill intracellular organisms makes it a viable option for treating chronic facultative bacterial infections (Hand & King-Thompson, 1982).

  • Use in Pregnancy : Clindamycin administration in early pregnancy to women with abnormal vaginal flora has been associated with reduced risks of preterm birth and late miscarriage (Lamont et al., 2011).

  • Comparative Efficacy with Other Antibiotics : In studies comparing clindamycin with other antibiotics like penicillin, it has often shown superior efficacy, such as in the treatment of anaerobic lung abscess (Levison et al., 1983).

Safety And Hazards

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems. If you have diarrhea that is watery or bloody, stop using this medicine and call your doctor .

Future Directions

There is a pressing need to identify more efficacious treatments for drug-resistant infections . Future acne treatments largely focus on reducing inflammation by targeting cytokine pathways known to be upregulated in acne . The CASSETTE trial will inform the definitive S. aureus Network Adaptive Platform (SNAP) trial, which includes an adjunctive clindamycin domain and participants with non-severe disease .

properties

IUPAC Name

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23?,24?,25-,27?,28-,29?,30?,31?,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVJBMURKHNOBB-BIDGKCNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H61ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 129627257

Citations

For This Compound
2
Citations
C Bharathi, P Jayaram, JS Raj, MS Kumar… - … of pharmaceutical and …, 2008 - Elsevier
… as methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-l-2-pyrrolidinecarboxamido)-1-thio-l-threo-d-galacto-octopyranoside-2-pentadecanoate (clindamycin pentadecanoate).The …
Number of citations: 22 www.sciencedirect.com
VK Vyas, M Ghate, RD Ukawala - Current Pharmaceutical …, 2010 - ingentaconnect.com
Profiling of impurities in pharmaceutical products is an important part of the pharmaceutical manufacturing process and it is a regulatory expectation. Impurities may influence the safety …
Number of citations: 14 www.ingentaconnect.com

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